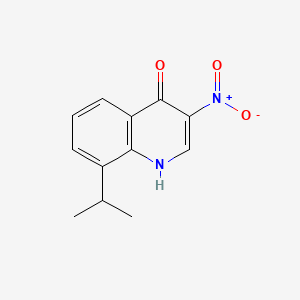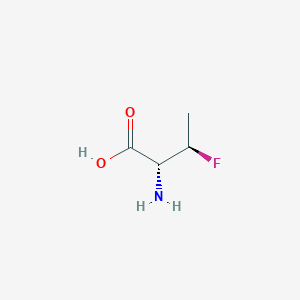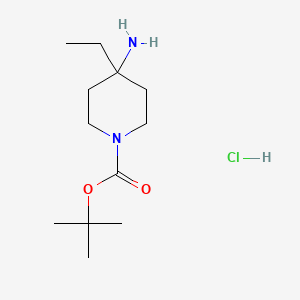![molecular formula C11H9BrO2 B13481423 6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
6-Bromospiro[chromane-2,1'-cyclopropan]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one typically involves the reaction of chromane derivatives with brominating agents. One common method involves the use of borane-THF complex in tetrahydrofuran (THF) at elevated temperatures. For example, a solution of 1 M Borane-THF complex in THF is added to a solution of the chromane derivative in THF, and the mixture is heated at 75°C for 16 hours . After cooling, the reaction mixture is quenched with methanol, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution. The organic layers are separated, dried, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent chromane-cyclopropane compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Parent chromane-cyclopropane compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromospiro[chromane-2,1’-cyclobutan]-4-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
6-Bromospiro[chromane-2,1’-cyclobutan]-4-amine: Contains an amine group instead of a ketone group.
Uniqueness
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is unique due to its spirocyclic structure with a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H9BrO2 |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
6-bromospiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9BrO2/c12-7-1-2-10-8(5-7)9(13)6-11(14-10)3-4-11/h1-2,5H,3-4,6H2 |
Clave InChI |
QEABFRFBTSFXRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(=O)C3=C(O2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)






![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)





